acetate CAS No. 60180-05-4](/img/structure/B14600638.png)
Butyl [(E)-(4-chlorophenyl)diazenyl](cyano)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl (E)-(4-chlorophenyl)diazenylacetate is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (E)-(4-chlorophenyl)diazenylacetate typically involves the diazotization of 4-chloroaniline followed by coupling with butyl cyanoacetate. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process.
Industrial Production Methods
Industrial production of Butyl (E)-(4-chlorophenyl)diazenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pH, and reactant concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butyl (E)-(4-chlorophenyl)diazenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of 4-chloroaniline and butyl cyanoacetate.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Butyl (E)-(4-chlorophenyl)diazenylacetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological stain due to its vivid color.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of Butyl (E)-(4-chlorophenyl)diazenylacetate involves its interaction with molecular targets through its functional groups. The azo bond (N=N) can undergo reduction, leading to the release of amines, which can interact with biological molecules. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions.
Comparison with Similar Compounds
Similar Compounds
Butyl (2,4-dichlorophenoxy)acetate: Similar in structure but with different substituents on the phenyl ring.
Butyl propanoate: Similar ester group but lacks the azo and cyano functionalities.
Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of the azo and cyano groups.
Uniqueness
Butyl (E)-(4-chlorophenyl)diazenylacetate is unique due to its combination of functional groups, which provide a wide range of reactivity and potential applications. The presence of the azo bond, cyano group, and ester functionality makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
60180-05-4 |
|---|---|
Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
butyl 2-[(4-chlorophenyl)diazenyl]-2-cyanoacetate |
InChI |
InChI=1S/C13H14ClN3O2/c1-2-3-8-19-13(18)12(9-15)17-16-11-6-4-10(14)5-7-11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
OQIVGIUFNWBVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C#N)N=NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


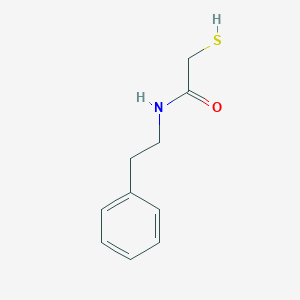
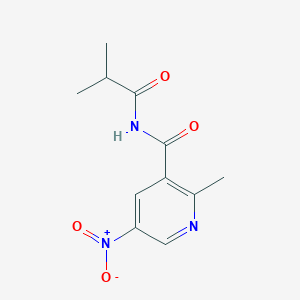
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
![N~1~-Butyl-N~2~-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]ethanediamide](/img/structure/B14600575.png)
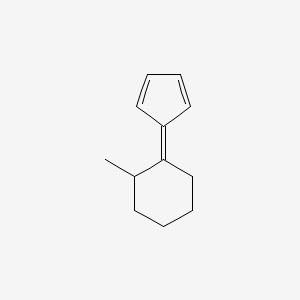
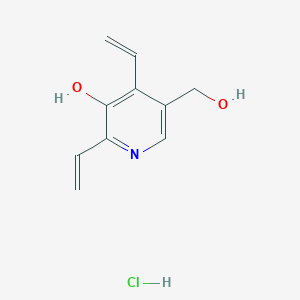
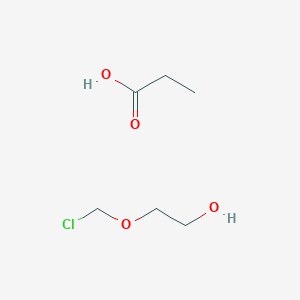
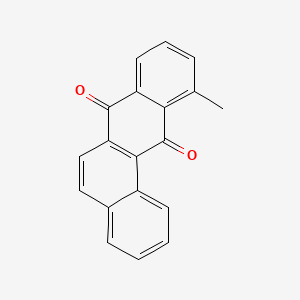

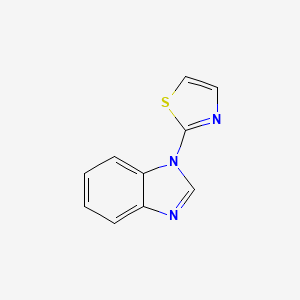
![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)
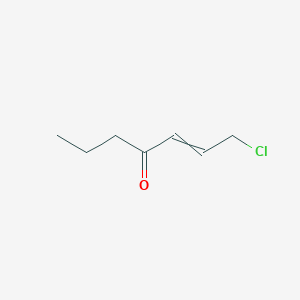
![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)
